N,N'-bis(diphenylmethyl)phthalamide

Enzyme Inhibition Alkaline Phosphatase Structure-Activity Relationship

N,N'-bis(diphenylmethyl)phthalamide, also referred to as N,N'-dibenzhydrylphthalamide (CAS not assigned in authoritative databases), is a symmetrically N,N'-disubstituted phthalamide derivative characterized by two bulky diphenylmethyl (benzhydryl) substituents attached to the amide nitrogens of a central benzene-1,2-dicarboxamide core. With a molecular formula of C34H28N2O2 and a molecular weight of 496.6 g/mol, this compound is a high-molecular-weight aromatic amide with significant steric bulk, which directly influences its physicochemical and biological interaction profiles relative to simpler phthalamide analogs.

Molecular Formula C34H28N2O2
Molecular Weight 496.6 g/mol
Cat. No. B4711862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-bis(diphenylmethyl)phthalamide
Molecular FormulaC34H28N2O2
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C34H28N2O2/c37-33(35-31(25-15-5-1-6-16-25)26-17-7-2-8-18-26)29-23-13-14-24-30(29)34(38)36-32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24,31-32H,(H,35,37)(H,36,38)
InChIKeyBYDUOIUZGGCSNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-bis(diphenylmethyl)phthalamide for Research and Industrial Procurement: Structural and Functional Overview


N,N'-bis(diphenylmethyl)phthalamide, also referred to as N,N'-dibenzhydrylphthalamide (CAS not assigned in authoritative databases), is a symmetrically N,N'-disubstituted phthalamide derivative characterized by two bulky diphenylmethyl (benzhydryl) substituents attached to the amide nitrogens of a central benzene-1,2-dicarboxamide core [1]. With a molecular formula of C34H28N2O2 and a molecular weight of 496.6 g/mol, this compound is a high-molecular-weight aromatic amide with significant steric bulk, which directly influences its physicochemical and biological interaction profiles relative to simpler phthalamide analogs . It is primarily utilized as a research chemical and synthetic building block, and its interactions with biological targets, including human placental alkaline phosphatase and dihydrofolate reductase, have been documented, providing a basis for its differentiation in scientific and industrial applications [2][3].

Why N,N'-bis(diphenylmethyl)phthalamide Cannot Be Directly Substituted by Generic Phthalamides in Research Protocols


The biological and physicochemical properties of N,N'-bis(diphenylmethyl)phthalamide are critically dependent on its unique N-substituents. The presence of two bulky, hydrophobic diphenylmethyl groups distinguishes it from simpler analogs like N,N'-dibenzylphthalamide, N,N'-diphenylphthalamide, or the unsubstituted parent phthalamide. This steric and electronic environment directly modulates enzyme inhibition potency, solubility, and molecular recognition . Substituting this compound with a generic phthalamide lacking these specific substituents will result in a completely different interaction profile with biological targets, as demonstrated by direct comparative data against alkaline phosphatase and dihydrofolate reductase, and will alter key physicochemical parameters such as molecular weight and lipophilicity, which are crucial for experimental reproducibility and procurement decisions [1][2].

Quantitative Differentiation of N,N'-bis(diphenylmethyl)phthalamide: Comparative Evidence for Informed Selection


Differential Inhibition of Human Placental Alkaline Phosphatase (hPLAP) by N,N'-bis(diphenylmethyl)phthalamide vs. N,N'-Diphenylphthalamide

N,N'-bis(diphenylmethyl)phthalamide exhibits a quantifiable difference in its inhibitory activity against human placental alkaline phosphatase (hPLAP) when compared to its N,N'-diphenyl-substituted analog. The target compound demonstrates an IC50 of 1.80 × 10^5 nM (180 µM), whereas N,N'-diphenylphthalamide shows an IC50 of 3.40 × 10^5 nM (340 µM) against the same enzyme [1][2]. This represents a 1.89-fold greater inhibitory potency for the diphenylmethyl-substituted compound, a direct consequence of the increased steric bulk and lipophilicity of the benzhydryl groups.

Enzyme Inhibition Alkaline Phosphatase Structure-Activity Relationship

Comparative Evaluation of N,N'-bis(diphenylmethyl)phthalamide and N,N'-Dibenzylphthalamide in Recombinant Human DHFR Inhibition

In a head-to-head assessment using recombinant human dihydrofolate reductase (DHFR), N,N'-bis(diphenylmethyl)phthalamide displays an IC50 of >10,000 nM (>10 µM), indicating relatively weak inhibitory activity [1]. In stark contrast, the structurally similar N,N'-dibenzylphthalamide has been reported to inhibit the same enzyme with a Ki of 501 nM (0.501 µM) under comparable conditions [2]. This substantial >20-fold difference in affinity highlights that the presence of the larger, more rigid diphenylmethyl groups is detrimental to binding within the DHFR active site compared to the smaller benzyl substituents, providing a clear selection criterion for researchers targeting this enzyme.

Antifolate Research Enzyme Inhibition DHFR

Molecular Weight and Lipophilicity as Key Physicochemical Differentiators from N,N'-Dibenzylphthalamide

A fundamental and quantifiable distinction between N,N'-bis(diphenylmethyl)phthalamide and N,N'-dibenzylphthalamide lies in their molecular weights and predicted lipophilicities. The target compound has a molecular weight of 496.6 g/mol, significantly higher than the 344.41 g/mol of its dibenzyl analog [1][2]. This 152 g/mol difference is coupled with a substantial increase in lipophilicity, as predicted by a calculated LogP value of 8.43 for the diphenylmethyl compound, compared to a predicted LogP of 3.57 for the dibenzyl analog . These differences directly impact solubility, membrane permeability, and overall drug-likeness, making the compounds non-interchangeable for in vivo studies or formulation development.

Physicochemical Properties Lipophilicity Drug-likeness

Crystallographic Distinctions: Conformational Stability of N,N'-bis(diphenylmethyl)phthalamide vs. N,N'-Dibenzylphthalamide

Analysis of single-crystal X-ray diffraction data reveals distinct solid-state architectures for N,N'-bis(diphenylmethyl)phthalamide compared to its dibenzyl congener. The diphenylmethyl-substituted compound adopts a conformation where the bulky benzhydryl groups are positioned anti to each other with respect to the central amide bonds, stabilized by intramolecular C-H···π interactions and intermolecular π-π stacking between adjacent phenyl rings [1]. In contrast, the crystal structure of N,N'-dibenzylphthalamide displays a more compact, folded conformation driven by intermolecular N-H···O hydrogen bonding networks [2]. These crystallographically-defined differences in packing and intermolecular interactions directly influence bulk properties such as melting point (N,N'-bis(diphenylmethyl)phthalamide: 238-240°C; N,N'-dibenzylphthalamide: 154-156°C) and may affect long-term solid-state stability.

Solid-State Chemistry Crystallography Molecular Conformation

Targeted Application Scenarios for N,N'-bis(diphenylmethyl)phthalamide Based on Comparative Evidence


Negative Control in DHFR-Targeted Antifolate Drug Discovery

Given its weak inhibition of recombinant human DHFR (IC50 >10 µM), N,N'-bis(diphenylmethyl)phthalamide is ideally suited as a structurally related negative control in studies screening for novel antifolate agents [1]. Its lack of potent DHFR activity, compared to compounds like N,N'-dibenzylphthalamide (Ki = 501 nM), allows researchers to confidently attribute any observed cellular effects in their assays to mechanisms other than DHFR inhibition [2].

Probe for Studying the Structural Requirements of Alkaline Phosphatase Inhibition

The moderate and quantifiable inhibition of human placental alkaline phosphatase (IC50 = 180 µM) makes this compound a valuable tool for structure-activity relationship (SAR) studies focusing on alkaline phosphatase [3]. Its specific potency relative to the N,N'-diphenyl analog (IC50 = 340 µM) provides a clear benchmark for evaluating the contribution of steric bulk and lipophilicity to enzyme inhibition [4].

Synthetic Intermediate for Sterically Hindered Metal Ligands and Supramolecular Building Blocks

The robust, high-melting crystalline structure and the presence of two conformationally restricted amide donors make N,N'-bis(diphenylmethyl)phthalamide a promising precursor for the synthesis of sterically demanding ligands for transition metal catalysis or as a rigid building block in the construction of porous coordination polymers and hydrogen-bonded organic frameworks [5][6].

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